ap-dUTP - 179101-49-6

ap-dUTP

Catalog Number: EVT-1175060
CAS Number: 179101-49-6
Molecular Formula: C12H18N3O14P3
Molecular Weight: 521.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminoallyl dUTP (ap-dUTP) is a molecule that can be used to produce amine-modified DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR . The amine-modified DNA can then be labeled with any amine-reactive dye or hapten .


Synthesis Analysis

In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

Deoxyuridine triphosphate (dUTP)

Compound Description: Deoxyuridine triphosphate (dUTP) is a naturally occurring nucleotide that is structurally similar to deoxythymidine triphosphate (dTTP), which is required for DNA synthesis. dUTP can be misincorporated into DNA in place of dTTP, leading to the formation of uracil-containing DNA. [, ] This is detrimental to the cell because uracil is not a normal component of DNA and can disrupt DNA replication and repair processes, leading to mutations, DNA strand breaks, and cell death. [] dUTP is also a substrate for the enzyme dUTP pyrophosphatase (dUTPase), which hydrolyzes dUTP to dUMP and pyrophosphate, thereby preventing dUTP misincorporation into DNA. []

Relevance: dUTP is the direct precursor to AP-dUTP, differing only by the presence of the biotin label on the latter molecule. AP-dUTP serves as a labeled analogue of dUTP in various biological assays, allowing for the detection or visualization of processes involving dUTP incorporation. []

Compound Description: Biotin-11-dUTP is a labeled nucleotide similar in structure to dUTP. The biotin molecule is attached to the uracil base via a linker arm, allowing for the detection of biotin-11-dUTP incorporation into DNA using streptavidin-based detection systems. [] This is particularly useful in techniques such as polymerase chain reaction (PCR) and in situ hybridization, where the biotin label enables the visualization or isolation of specific DNA sequences.

Relevance: Biotin-11-dUTP is structurally analogous to AP-dUTP, with both compounds utilizing biotin as a label. They differ in the position of the linker arm attachment on the uracil base. While the specific linker position is not always explicitly mentioned in the provided papers, the use of "biotin-dUTP" likely refers to either the 11-position isomer or a mixture where the 11-position isomer is dominant. Both AP-dUTP and Biotin-11-dUTP are employed for their ability to introduce a detectable biotin label into DNA molecules. [, , ]

5-Fluorodeoxyuridine triphosphate (5-FdUTP)

Compound Description: 5-Fluorodeoxyuridine triphosphate (5-FdUTP) is a metabolic product of the chemotherapy drug 5-fluorouracil (5-FU). 5-FdUTP can be incorporated into DNA, where it inhibits DNA synthesis and repair, leading to cell death. []

Relevance: While not structurally identical to AP-dUTP, 5-FdUTP is discussed in the context of TS inhibition alongside uracil incorporation. [] Both 5-FdUTP and dUTP (and by extension, AP-dUTP as its analogue) represent instances of non-canonical nucleotides that can be incorporated into DNA, leading to disruptions in DNA replication and repair. This shared property makes 5-FdUTP relevant in understanding the broader context of AP-dUTP's use and the cellular processes it helps investigate.

Deoxythymidine triphosphate (dTTP)

Compound Description: Deoxythymidine triphosphate (dTTP) is one of the four essential building blocks for DNA synthesis. [] It pairs with deoxyadenosine triphosphate (dATP) during DNA replication. Maintaining the correct balance of dTTP and other deoxynucleotides is crucial for accurate DNA replication and repair.

Relevance: dTTP is the natural counterpart of dUTP in DNA synthesis. dUTP, and by association, AP-dUTP, are structurally similar to dTTP, which allows them to compete with dTTP for incorporation into DNA. [, ] The ability of dUTP and its analogs to interfere with dTTP incorporation is a key factor in their use as research tools and underlies their biological effects.

Source and Classification

Aminoallyl-deoxyuridine-5'-triphosphate is classified as a nucleotide analog. It is derived from deoxyuridine triphosphate (dUTP) by the addition of an aminoallyl group at the 5' position. This modification allows ap-dUTP to be incorporated into DNA during enzymatic synthesis processes. The compound has the chemical identifier 179101-49-6 and is commercially available for research purposes .

Synthesis Analysis

Methods of Synthesis

Ap-dUTP can be synthesized through various enzymatic incorporation methods. The most common approaches include:

  1. Enzymatic Incorporation: Utilizing DNA polymerases such as Taq DNA polymerase or reverse transcriptase to incorporate ap-dUTP into DNA strands during processes like polymerase chain reaction (PCR) or nick translation. This method ensures high specificity and efficiency in incorporating the modified nucleotide into the growing DNA strand .
  2. Chemical Synthesis: The compound can also be synthesized through chemical methods involving protection and deprotection strategies of nucleotide precursors. For instance, it can be produced via a multi-step synthetic route that includes coupling reactions followed by phosphorylation .
  3. Industrial Production: In large-scale production, optimized enzymatic protocols are used to ensure high yields and purity of ap-dUTP. These protocols often involve titration with sodium hydroxide to achieve neutral pH in aqueous solutions.

Technical Parameters

The synthesis typically requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure Overview

Ap-dUTP consists of a deoxyribose sugar attached to a uracil base with a triphosphate group at the 5' position and an aminoallyl group substituent. The structural formula can be represented as follows:

  • Base: Uracil
  • Sugar: 2-deoxyribose
  • Phosphate Groups: Three phosphates linked through phosphoanhydride bonds

Relevant Data

The presence of the aminoallyl group enhances the compound's ability to form covalent bonds with various labels (e.g., fluorescent dyes), making it particularly useful for labeling applications in molecular biology .

Chemical Reactions Analysis

Reactions Involving Ap-dUTP

Ap-dUTP participates in several key biochemical reactions:

  1. Incorporation into DNA: During DNA synthesis, ap-dUTP can be incorporated into DNA strands by DNA polymerases. This incorporation occurs similarly to natural nucleotides but allows for additional labeling capabilities .
  2. Terminal Deoxynucleotidyl Transferase-Mediated Reactions: Ap-dUTP can be utilized in assays such as the terminal deoxynucleotidyl transferase nick end labeling (TUNEL) assay, where it labels free 3'-hydroxyl ends of fragmented DNA .

Technical Details

The incorporation efficiency and specificity are influenced by the concentration of ap-dUTP relative to other nucleotides in the reaction mixture.

Mechanism of Action

Mode of Action

The primary mode of action for ap-dUTP involves its incorporation into DNA during replication or repair processes. It acts as a substrate for DNA polymerases and is specifically utilized in assays that detect apoptotic cells through its incorporation at damaged sites .

Biochemical Pathways

Ap-dUTP influences pyrimidine metabolism pathways by modulating the availability of deoxynucleotides during DNA synthesis. Its interaction with dUTPase is crucial since dUTPase regulates dUTP levels within cells, preventing misincorporation into genomic DNA .

Physical and Chemical Properties Analysis

Properties Overview

  • Molecular Weight: Approximately 405.23 g/mol
  • Solubility: Soluble in water
  • Stability: Stable under neutral pH conditions but sensitive to extreme temperatures and pH levels.

Relevant Data

The compound's stability and solubility make it suitable for various laboratory applications where precise control over reaction conditions is necessary.

Applications

Scientific Applications

Ap-dUTP has diverse applications across multiple fields:

  1. Molecular Biology: Used extensively for labeling DNA with fluorescent dyes or biotin for detection in techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray analysis .
  2. Biochemistry: Aids in studying DNA-protein interactions and elucidating mechanisms of DNA replication and repair processes.
  3. Medical Research: Employed in diagnostic assays related to genetic diseases and cancer research due to its ability to label specific sequences within genomic DNA.
  4. Industrial Applications: Utilized in developing diagnostic kits and tools for genetic analysis due to its versatility in labeling applications .
Biochemical Foundations of ap-dUTP

Structural Characterization of ap-dUTP and Related Analogs

ap-dUTP (2'-deoxyuridine-5'-triphosphate) belongs to the pyrimidine deoxyribonucleotide family, characterized by a uracil base linked to a deoxyribose sugar and triphosphate moiety. Its molecular formula is C~9~H~14~N~2~O~14~P~3~, with a molecular weight of 508.14 g/mol. Structurally, ap-dUTP differs from its canonical counterpart dTTP (2'-deoxythymidine-5'-triphosphate) by the absence of a methyl group at the C5 position of the pyrimidine ring. This structural distinction enables similar base-pairing behavior with adenine but confers distinct biochemical properties. The planar uracil ring forms two hydrogen bonds with adenine during DNA replication, mimicking thymine's pairing pattern [5] [9].

Table 1: Structural Comparison of ap-dUTP with Natural Nucleotides

NucleotideBaseC5 ModificationMolecular Weight (g/mol)Hydrogen Bonding with Adenine
ap-dUTPUracilNone508.142 bonds
dTTPThymineMethyl group480.112 bonds
dCTPCytosineNone467.163 bonds (with guanine)

The absence of the methyl group creates a steric and electronic divergence that affects DNA polymerase interactions. Crystallographic studies reveal that uracil-containing nucleotides induce subtle conformational changes in DNA polymerase active sites due to reduced hydrophobic interactions compared to thymine [4] [9]. When incorporated into DNA, the resulting dU:dA base pairs maintain standard B-form geometry but exhibit a 10% reduction in thermodynamic stability relative to dT:dA pairs. This instability contributes to increased DNA flexibility at uracil incorporation sites [6] [9].

Nucleotide Metabolism: dUTP Biosynthesis and Thymidylate Synthase Interplay

De novo dUTP biosynthesis originates from two primary pathways: deamination of deoxycytidine triphosphate (dCTP) and phosphorylation of deoxyuridine monophosphate (dUMP). The dCTP deaminase pathway converts dCTP to dUTP directly, while the predominant route involves thymidylate synthase (TYMS), which methylates dUMP to form thymidylate monophosphate (TMP). This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl donor and generates dihydrofolate as a byproduct [3] [10]. The resulting TMP undergoes sequential phosphorylations to yield dTTP via thymidylate kinase and nucleoside diphosphate kinase [3].

Table 2: Metabolic Pathways Contributing to dUTP Pools

PathwayEnzymeSubstrateProductRegulatory Significance
De novo synthesisThymidylate synthasedUMPTMPRate-limiting for dTTP production
Salvage pathwayThymidine kinaseThymidineTMPMinor contribution in mammals
dCTP deaminationdCTP deaminasedCTPdUTPDirect dUTP synthesis route
Phosphorylation cascadeNucleoside diphosphate kinasedUDPdUTPFinal activation step

Folate metabolism critically regulates this system: thymidylate synthase inhibition (e.g., by 5-fluorouracil) causes dUMP accumulation and subsequent dUTP pool expansion. Experimental studies demonstrate that thymidylate synthase suppression increases cellular dUTP concentrations 5-7 fold within 24 hours, creating an imbalance in the dTTP:dUTP ratio from the normal >100:1 to <10:1 [3] [7]. This imbalance promotes uracil misincorporation during DNA replication and repair synthesis. The metabolic proximity between dUMP and dTMP biosynthesis establishes a vulnerability where thymidylate synthase inhibition simultaneously depletes dTTP and elevates dUTP, creating a dual threat to genomic integrity [7] [10].

Enzymatic Regulation of dUTP Pools: deoxyuridine triphosphate Pyrophosphatase Activity

deoxyuridine triphosphate pyrophosphatase (DUT1; EC 3.6.1.23) serves as the primary gatekeeper against dUTP accumulation. This enzyme catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate (PP~i~), simultaneously eliminating a potential uracil source for DNA polymerases and providing substrate for thymidylate synthase. DUT1 enzymes exhibit a conserved homotrimeric structure with three active sites formed at subunit interfaces. Each active site coordinates a magnesium ion essential for transition-state stabilization during nucleophilic water attack on the dUTP β-phosphate [4] [9].

Table 3: Enzymatic Properties of deoxyuridine triphosphate Pyrophosphatase

PropertyDUT1 CharacteristicBiological Significance
Catalytic mechanismMg²⁺-dependent hydrolysisEnsures reaction specificity for dUTP
Substrate specificityK~m~ = 0.5-5 μM for dUTP; K~m~ >500 μM for UTPPrevents ribonucleotide degradation
Metal dependenceMg²⁺ > Mn²⁺ > Co²⁺ (k~cat~/K~m~ 100%, 75%, 30% respectively)Adapts to cellular ion fluctuations
Allosteric regulationSigmoidal kinetics with dUTP (Hill coefficient ~1.8)Sensitive response to dUTP concentration changes
InhibitorsdUMP (product inhibition)Prevents excessive dUMP accumulation

DUT1's exquisite substrate discrimination stems from active site architecture: a conserved tyrosine residue (Tyr88 in Saccharomyces cerevisiae) sterically excludes ribonucleotides by clashing with their 2'-hydroxyl group. Mutational studies demonstrate that Tyr88Ala substitution abolishes discrimination, enabling UTP hydrolysis [4]. DUT1 deficiency in yeast causes synthetic lethality with thymidylate synthase inhibition, while partial complementation occurs with exogenous thymidylate supplementation. This genetic evidence confirms DUT1's non-redundant role in maintaining dTTP:dUTP equilibrium [1] [8]. The human homolog shares 40% sequence identity with yeast DUT1 and rescues dut1 null mutants, indicating functional conservation across eukaryotes [4] [9].

Comparative Analysis of deoxyuridine triphosphate vs. deoxythymidine triphosphate in DNA Replication Fidelity

The dTTP:dUTP concentration ratio is a critical determinant of replication fidelity. Typical mammalian cells maintain dTTP pools of 10-30 μM versus dUTP concentrations below 0.1 μM, establishing a >100:1 preferential incorporation of thymine over uracil. DNA polymerases exhibit only moderate selectivity against dUTP, with discrimination coefficients (k~cat~/K~m~ for dTTP vs. dUTP) ranging from 5-50 depending on polymerase family [5] [9]. This modest enzymatic discrimination necessitates stringent metabolic control to prevent uracil misincorporation.

dUTP misincorporation consequences manifest differentially across cell types:

  • Proliferating cells: Replication-dependent uracil incorporation causes replication fork collapse and chromosome fragmentation. Thymidylate synthase inhibition in human lung carcinoma cells increases uracil-DNA glycosylase-sensitive sites by 8-fold within 4 hours, preceding detectable dTTP depletion [7].
  • Non-dividing cells: Uracil accumulation occurs primarily through cytosine deamination in DNA, but repair synthesis utilizes dUTP when dTTP pools are low, perpetuating DNA damage [6] [9].
  • Adaptive immunity: Controlled dUTP incorporation supports antibody diversification via somatic hypermutation, exploiting uracil-excision repair to introduce targeted mutations [6].

Evolutionary adaptations minimize uracil incorporation risks: nuclear localization of thymidylate synthase and deoxyuridine triphosphate pyrophosphatase establishes compartmentalized dUTP suppression near replication forks. Sumoylation of thymidylate synthase complex components directs nuclear import, creating a spatial barrier against dUTP diffusion into replicating chromatin [3] [10]. This intricate metabolic compartmentalization underscores the biological imperative to exclude uracil from nuclear DNA while permitting its regulated use in specialized contexts.

Properties

CAS Number

179101-49-6

Product Name

ap-dUTP

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C12H18N3O14P3

Molecular Weight

521.2 g/mol

InChI

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1

InChI Key

BGGIMXKBIBMKBL-IVZWLZJFSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

5-(3-Amino-1-propynyl)-2’-deoxyuridine 5’-(Tetrahydrogen Triphosphate)

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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